Aculeacin A

Übersicht

Beschreibung

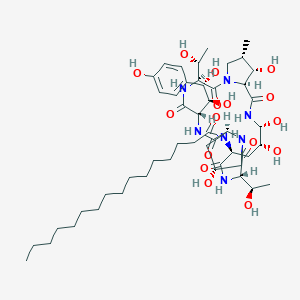

The compound N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide is a complex organic molecule with significant biological activity. It is known for its antifungal properties and is used in various medical applications to treat fungal infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The process typically starts with the preparation of the core structure, followed by the addition of various side chains and functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors, where the reaction conditions such as temperature, pressure, and pH are carefully monitored to ensure high yield and purity. The process may also involve the use of catalysts to speed up the reaction and reduce the production cost.

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under mild conditions to prevent the degradation of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Aculeacin A has been recognized for its potent antifungal properties. It is particularly effective against pathogenic fungi and yeasts, which positions it as a candidate for developing antifungal treatments. Its mechanism of action involves inhibition of fungal cell wall synthesis, specifically targeting 1,3-β-glucan synthase, an essential enzyme in fungal cell wall integrity .

Enzymatic Applications

Recent studies have highlighted the acylase activity of this compound, particularly in hydrolyzing penicillin derivatives. The acylase derived from Actinoplanes utahensis has shown significant efficiency in hydrolyzing penicillin V and other β-lactams, which can be utilized in the production of semisynthetic penicillins. The catalytic efficiency for penicillin K was notably high, indicating its potential as an industrial biocatalyst .

Table 1: Enzymatic Activity of this compound Acylase

| Substrate | K (mM) | k_cat (s⁻¹) | k_cat/K (mM⁻¹ s⁻¹) |

|---|---|---|---|

| Penicillin V | 15.4 | 70.3 | 4.55 |

| Penicillin K | 1.0 | 33.3 | 34.79 |

| Penicillin dihydroF | 5.6 | 4.2 | 0.75 |

| Penicillin F | 15.1 | 1.9 | 0.13 |

| Penicillin G | 155.8 | 2.2 | 0.01 |

This table illustrates the substrate specificity and catalytic efficiency of this compound acylase, showcasing its potential in biotechnological applications.

Environmental Applications

This compound's ability to inhibit biofilm formation has implications for wastewater treatment processes. Research indicates that acylases can degrade signaling molecules responsible for biofilm formation, thus preventing fouling in membrane bioreactors (MBR). This application is crucial for enhancing the lifespan and efficiency of filtration membranes in industrial settings .

Case Study 1: Antifungal Efficacy

A study demonstrated that this compound effectively inhibited the growth of various fungal pathogens in vitro, suggesting its potential use as a therapeutic agent against fungal infections .

Case Study 2: Biocatalysis

Research conducted on Actinoplanes utahensis revealed that the acylase derived from this organism could hydrolyze penicillin derivatives efficiently, indicating a promising avenue for developing new antibiotics through biocatalytic processes .

Wirkmechanismus

The compound exerts its effects by targeting specific enzymes and pathways in fungal cells. It inhibits the synthesis of essential components of the fungal cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in the biosynthesis of β-glucan, a critical component of the fungal cell wall.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Caspofungin

- Anidulafungin

- Micafungin

Uniqueness

Compared to other similar compounds, this compound has a unique structure that allows it to interact more effectively with its molecular targets. Its multiple hydroxyl and carbonyl groups enable it to form strong hydrogen bonds with the target enzymes, enhancing its antifungal activity.

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide

Biologische Aktivität

Aculeacin A is a notable antibiotic primarily derived from the actinomycete Actinoplanes utahensis. This compound exhibits significant biological activity, particularly against fungal pathogens and certain bacterial strains. Its mechanism of action and various applications in microbiology and pharmaceuticals have been the subject of extensive research.

This compound is characterized by its unique structure, which includes a cyclic peptide moiety. This structure is crucial for its biological activity, particularly in inhibiting the synthesis of glucan, an essential component of fungal cell walls. The inhibition of glucan formation leads to increased osmotic fragility in yeast cells, ultimately resulting in cell lysis and death under osmotically stressful conditions .

Biological Activity Overview

- Antifungal Activity : this compound has demonstrated potent antifungal properties, especially against Candida species and other yeasts. It inhibits glucan synthesis, disrupting cell wall integrity.

- Antibacterial Properties : While primarily known for its antifungal effects, this compound also shows activity against some Gram-positive bacteria.

- Mechanism Insights : Research indicates that this compound induces osmotically fragile cells. The viability of treated cultures can be restored under high osmolarity conditions, suggesting a specific interaction with the cell wall synthesis pathways .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Study on Antifungal Action : In one study, this compound was shown to induce significant morphological changes in Candida albicans, leading to cell lysis under specific osmotic conditions. This study highlighted the potential for this compound as a therapeutic agent against fungal infections .

- Penicillin Acylase Activity : Another research focused on the acylase activity of this compound derived from Actinoplanes utahensis. This study revealed that this compound could hydrolyze penicillin V, suggesting its utility in antibiotic modification processes .

Comparative Table of Biological Activity

Eigenschaften

IUPAC Name |

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H81N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-36(63)51-33-24-35(62)46(69)55-48(71)40-41(64)27(2)25-57(40)50(73)38(29(4)59)53-47(70)39(43(66)42(65)30-19-21-31(60)22-20-30)54-45(68)34-23-32(61)26-56(34)49(72)37(28(3)58)52-44(33)67/h19-22,27-29,32-35,37-43,46,58-62,64-66,69H,5-18,23-26H2,1-4H3,(H,51,63)(H,52,67)(H,53,70)(H,54,68)(H,55,71)/t27-,28+,29+,32+,33-,34-,35+,37-,38-,39-,40-,41-,42-,43-,46+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPHLXGEPNYRPY-ZIUFDZNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H]([C@H](CN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H81N7O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.